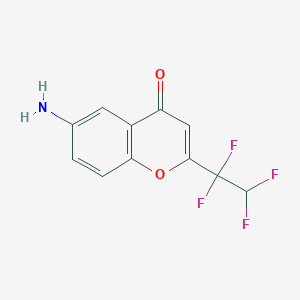
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one is a fluorinated chromone derivative with the molecular formula C11H7F4NO2 and a molecular weight of 261.17 g/mol . This compound is of interest due to its unique chemical structure, which includes both an amino group and a tetrafluoroethyl group attached to a chromone backbone. These structural features confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 1,1,2,2-tetrafluoroethylamine.
Formation of Chromone Backbone: The chromone backbone is formed through a cyclization reaction, often involving the use of a base such as sodium hydroxide or potassium carbonate.
Introduction of Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where 1,1,2,2-tetrafluoroethylamine reacts with the chromone intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone backbone to dihydrochromones or other reduced forms.
Substitution: The amino group and tetrafluoroethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromone derivatives.
科学的研究の応用
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways due to its unique fluorinated structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism of action of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tetrafluoroethyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromone: A closely related compound with similar structural features.
2-(1,1,2,2-Tetrafluoroethyl)chromone: Lacks the amino group but retains the tetrafluoroethyl group.
6-Amino-2-(1,1,2,2-tetrafluoroethyl)benzopyran: A benzopyran derivative with similar functional groups.
Uniqueness
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one is unique due to the presence of both an amino group and a tetrafluoroethyl group on the chromone backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H7F4NO2 |
|---|---|
分子量 |
261.17 g/mol |
IUPAC名 |
6-amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
InChI |
InChI=1S/C11H7F4NO2/c12-10(13)11(14,15)9-4-7(17)6-3-5(16)1-2-8(6)18-9/h1-4,10H,16H2 |
InChIキー |
MVZOFMNAQJOMAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C(=O)C=C(O2)C(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


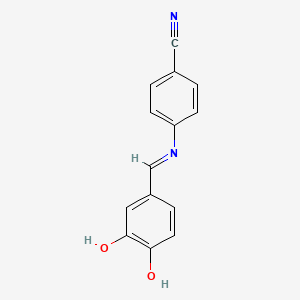
![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
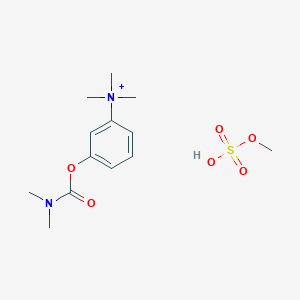
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451014.png)
![4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12451016.png)
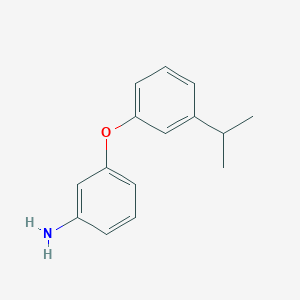
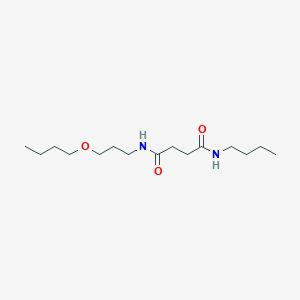
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
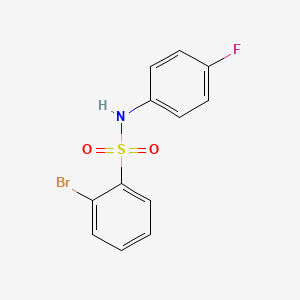
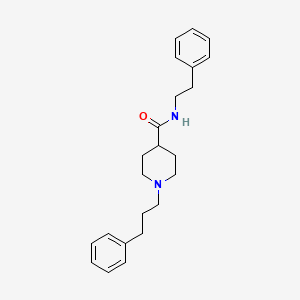
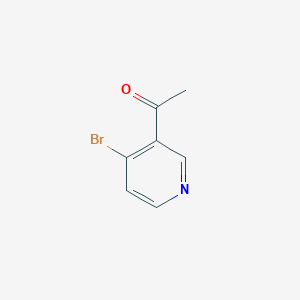
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
